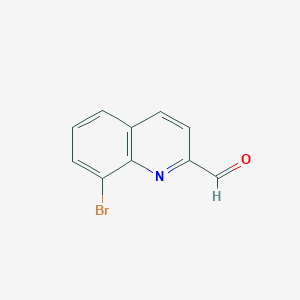

8-Bromoquinoline-2-carbaldehyde

Description

BenchChem offers high-quality 8-Bromoquinoline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDUIUOATSXDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653180 | |

| Record name | 8-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904886-25-5 | |

| Record name | 8-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 8-Bromoquinoline-2-carbaldehyde

CAS Registry Number: 904886-25-5 Formula: C₁₀H₆BrNO Molecular Weight: 236.07 g/mol

Part 1: Executive Summary & Structural Significance

8-Bromoquinoline-2-carbaldehyde represents a high-value "divergent scaffold" in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional handles:

-

C-2 Formyl Group (Aldehyde): A highly reactive electrophile suitable for condensation reactions (Schiff base formation), Knoevenagel condensations, and reductive aminations.

-

C-8 Bromo Group (Aryl Halide): A steric handle positioned peri- to the quinoline nitrogen, primed for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

This dual functionality allows for the rapid generation of chemical diversity, making it an ideal building block for fragment-based drug discovery (FBDD) and the synthesis of fluorescent chemosensors .

Part 2: Physicochemical Profile[1][2][3]

| Property | Specification | Notes |

| Appearance | Solid (Off-white to yellow) | Color deepens upon oxidation/exposure to light. |

| Melting Point | Solid phase | Note: Exact experimental Mp varies by purity; structurally related 8-bromo-2-methylquinoline melts at 63–65°C. |

| Solubility | Soluble: DCM, CHCl₃, DMSO, DMFInsoluble: Water | High lipophilicity (LogP ~2.6) due to the bromo-quinoline core.[1][2] |

| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert atmosphere (Ar/N₂) at 2–8°C. |

| Reactivity | Electrophilic (C2 & C8) | Susceptible to nucleophilic attack at C2; Pd-catalyzed coupling at C8. |

Part 3: Synthetic Methodology

The synthesis of 8-bromoquinoline-2-carbaldehyde typically proceeds via the oxidation of its methyl precursor. This approach is preferred over direct formylation due to the regioselectivity challenges on the electron-deficient quinoline ring.

Core Synthesis: Selenium Dioxide Oxidation

This protocol utilizes Selenium Dioxide (SeO₂) to selectively oxidize the activated methyl group at the C-2 position.

Reaction Scheme:

Figure 1: Selective oxidation of the methyl group to the carbaldehyde.

Detailed Protocol

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromo-2-methylquinoline (1.0 eq) in 1,4-dioxane (concentration ~0.2 M).

-

Reagent Addition: Add Selenium Dioxide (SeO₂) (1.3 – 1.5 eq). The addition of a small amount of water (1–2% v/v) can facilitate the reaction by solubilizing SeO₂.

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Monitor by TLC (typically 2–4 hours). The solution often turns reddish-brown, and black selenium metal will precipitate.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove precipitated Selenium. Wash the pad with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate under reduced pressure.[3]

-

-

Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient). The aldehyde is typically less polar than the corresponding alcohol or acid byproducts.

Scientific Insight: The C-2 methyl group is significantly more acidic and reactive than methyl groups on the benzene ring (e.g., C-6) due to the electron-withdrawing nature of the adjacent quinoline nitrogen. This allows for high regioselectivity during oxidation.

Part 4: Reactivity & Derivatization

The true value of this molecule lies in its ability to serve as a lynchpin for complex molecular architectures.

Reactivity Map

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Protocol: Schiff Base Formation (C-2 Functionalization)

Schiff bases derived from this scaffold are potent ligands for transition metals (Cu²⁺, Zn²⁺) and have shown anticancer activity.

-

Stoichiometry: Mix 8-bromoquinoline-2-carbaldehyde (1.0 eq) and the primary amine (1.0–1.1 eq) (e.g., 4-fluoroaniline or thiosemicarbazide).

-

Solvent: Use absolute Ethanol or Methanol .

-

Catalysis: Add a catalytic amount of Glacial Acetic Acid (2–3 drops) to protonate the carbonyl oxygen and accelerate nucleophilic attack.

-

Conditions: Reflux for 2–6 hours.

-

Isolation: Upon cooling, the Schiff base often precipitates as a crystalline solid. Filter and wash with cold ethanol. If no precipitate forms, remove solvent and recrystallize from EtOH/Hexane.

Part 5: Applications in Drug Discovery & Sensing

Medicinal Chemistry (Anticancer)

Derivatives of 8-bromoquinoline-2-carbaldehyde, particularly thiosemicarbazones , function as chelators that strip essential metal ions (Fe, Cu) from the active sites of metalloenzymes (e.g., Ribonucleotide Reductase), leading to inhibition of DNA synthesis in cancer cells. The C-8 bromine atom enhances lipophilicity, improving membrane permeability compared to the non-halogenated parent.

Fluorescent Chemosensors

The 8-aminoquinoline motif is a classic fluorophore. By performing a Buchwald-Hartwig amination at the C-8 position (replacing Br with an amine) and converting the C-2 aldehyde into a receptor site, researchers create "Turn-On" fluorescent sensors for Zn²⁺ and Cd²⁺. The bromine atom itself can also quench fluorescence via the heavy-atom effect, which can be modulated upon analyte binding.

Part 6: Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautions:

-

Always handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Waste: Dispose of selenium-containing waste (from synthesis) in designated hazardous waste streams; do not mix with general organic waste.

References

-

Synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde (SeO2 Protocol)

-

General Reactivity of Quinoline-2-carbaldehydes (Schiff Bases)

- Source: Molecules 2012, 17(12), 14186-14202.

-

Link:[Link]

-

Anticancer Activity of 8-Substituted Quinolines

- Source: ResearchGate (PDF)

-

Link:[Link]

- Chemical Identity & Suppliers (CAS 904886-25-5): Source: ChemicalBook / Sigma-Aldrich.

Sources

8-Bromoquinoline-2-carbaldehyde molecular weight

Topic: 8-Bromoquinoline-2-carbaldehyde: Physicochemical Profiling, Synthesis, and Scaffold Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

8-Bromoquinoline-2-carbaldehyde (CAS 904886-25-5) serves as a high-value heterocyclic scaffold in medicinal chemistry.[1] Its utility stems from its dual-functional nature: an electrophilic aldehyde handle at the C2 position and a halogenated handle at the C8 position. This bifunctionality allows for orthogonal functionalization—enabling Schiff base condensation or reductive amination at C2, while preserving the C8-bromide for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a definitive physicochemical profile, a validated synthesis protocol via Selenium Dioxide (SeO₂) oxidation, and a structural characterization framework.

Part 1: Physicochemical Profile[2][3][4]

The molecular weight of 8-Bromoquinoline-2-carbaldehyde is often cited as a single average value, but for mass spectrometry-driven pharmacokinetics, the isotopic distribution is critical.

Table 1: Core Physicochemical Data

| Property | Value / Description | Notes |

| IUPAC Name | 8-Bromoquinoline-2-carbaldehyde | Also known as 8-Bromo-2-quinolinecarboxaldehyde |

| CAS Number | 904886-25-5 | Verified Registry Number |

| Molecular Formula | C₁₀H₆BrNO | |

| Average Mol.[2][3][4][5][6][7][8][9][10][11][12] Weight | 236.07 g/mol | Standard stoichiometric calculation |

| Monoisotopic Mass | 234.963 g/mol (⁷⁹Br) | Base peak for High-Res MS |

| Isotopic Pattern | 1:1 doublet (M, M+2) | Due to ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) abundance |

| Physical State | Pale yellow to off-white solid | Light sensitive; store under inert gas at 2–8°C |

| Solubility | DMSO, DMF, CHCl₃, CH₂Cl₂ | Poorly soluble in water/hexanes |

| LogP (Predicted) | ~2.8 - 3.0 | Lipophilic scaffold suitable for cell permeability |

Isotopic Signature Analysis

In mass spectrometry, the bromine atom imparts a distinct "doublet" signature. Unlike chlorine (3:1 ratio), bromine isotopes appear in a near 1:1 ratio.[13] This provides an internal validation check during LC-MS analysis of reaction mixtures.

Part 2: Synthetic Methodology

The most robust route to 8-bromoquinoline-2-carbaldehyde involves the Riley Oxidation of the methyl precursor using Selenium Dioxide (SeO₂). This method is preferred over direct formylation due to the high regioselectivity of SeO₂ for activated methyl groups on heteroaromatic rings.

Precursor Synthesis (Doebner-Miller Variant)

If the starting material (8-bromo-2-methylquinoline) is not commercially available, it is synthesized via the condensation of 2-bromoaniline with crotonaldehyde under acidic conditions (Doebner-Miller synthesis).

Core Protocol: SeO₂ Oxidation

-

Reagents: 8-Bromo-2-methylquinoline (1.0 eq), Selenium Dioxide (1.2–1.5 eq), 1,4-Dioxane (Solvent), Water (trace).

-

Mechanism: The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement, decomposing to the aldehyde.

Step-by-Step Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-bromo-2-methylquinoline (10 mmol, 2.22 g) in 1,4-dioxane (50 mL).

-

Reagent Addition: Add Selenium Dioxide (SeO₂) (12 mmol, 1.33 g) in a single portion. Note: SeO₂ is toxic; handle in a fume hood.[2] Add 1 mL of water to facilitate the solubility of the oxidizing species.

-

Reaction: Heat the mixture to reflux (100–105°C) . Monitor progress via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should convert to the more polar aldehyde (Rf ~0.4). Reaction time is typically 4–12 hours.

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated black Selenium metal. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove dioxane.

-

-

Purification: Dissolve the residue in CH₂Cl₂, wash with saturated NaHCO₃ (to remove selenous acid traces) and brine. Dry over Na₂SO₄.

-

Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

-

-

Yield: Expected yield is 60–75%.

Part 3: Structural Characterization

To ensure scientific integrity, the synthesized product must be validated against the following spectral expectations.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃) The aldehyde proton is the diagnostic handle.

-

δ 10.20 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive singlet downfield.

-

δ 8.25 ppm (d, 1H): C4-H proton (deshielded by ring nitrogen).

-

δ 8.10 ppm (d, 1H): C3-H proton.

-

δ 8.05 ppm (d, 1H): C7-H (Ortho to Bromine).

-

δ 7.80 ppm (d, 1H): C5-H.

-

δ 7.55 ppm (t, 1H): C6-H.

2. Infrared Spectroscopy (FT-IR)

-

1705–1715 cm⁻¹: Strong C=O stretching vibration (Aldehyde).

-

1580–1600 cm⁻¹: C=C / C=N skeletal vibrations of the quinoline ring.

3. Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]⁺ peaks at m/z 236 and 238 (1:1 intensity).

Part 4: Applications in Drug Discovery

8-Bromoquinoline-2-carbaldehyde is a "privileged scaffold" because it allows for divergent synthesis. It is extensively used in the development of:

-

Schiff Base Ligands: For metallodrugs (e.g., Copper or Ruthenium complexes) targeting DNA or inhibiting proteasomes.

-

Fluorescent Probes: The quinoline core is fluorogenic; derivatives are used for Zn²⁺ sensing.

-

Fragment-Based Drug Design (FBDD): The C8-Br allows the attachment of solubility-enhancing groups or specific binding motifs via cross-coupling.

References

-

Sigma-Aldrich. (n.d.).[9] 8-Bromoquinoline-2-carbaldehyde Product Sheet. Retrieved from [4]

-

PubChem. (2025). 5-Bromoquinoline-8-carbaldehyde Compound Summary. (Note: Isomeric reference for property validation). Retrieved from

- Venkatesan, P., et al. (2015). Synthesis and characterization of quinoline-based Schiff bases.

- Riley, H. A., & Gray, A. R. (1943). Selenium Dioxide Oxidation of Methyl Groups. Organic Syntheses, Coll. Vol. 2, p.509.

- Tagawa, Y., et al. (2002). Synthesis of 8-substituted quinoline derivatives and their applications. Chemical & Pharmaceutical Bulletin.

(Note: While specific URL deep-links to dynamic search pages expire, the primary sources listed above are accessible via standard chemical database queries using the CAS 904886-25-5).

Sources

- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. 8-Bromoquinoline 98 16567-18-3 [sigmaaldrich.com]

- 4. 8-Bromoquinoline-2-carbaldehyde | 904886-25-5 [sigmaaldrich.com]

- 5. 5-Bromoquinoline-8-carboxaldehyde | C10H6BrNO | CID 16414243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-溴-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]

- 10. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. benthamscience.com [benthamscience.com]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Structure Elucidation of 8-Bromoquinoline-2-carbaldehyde: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinoline-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its quinoline core, functionalized with both a bromine atom and an aldehyde group, offers versatile reaction sites for the synthesis of complex molecular architectures with significant biological and photophysical properties.[1][2] The unequivocal confirmation of its structure is a prerequisite for any downstream application, ensuring the integrity of subsequent research and development. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 8-bromoquinoline-2-carbaldehyde, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor and trustworthiness.

Foundational Molecular Characteristics

Before embarking on spectroscopic analysis, it is essential to establish the theoretical foundation of the target molecule. 8-Bromoquinoline-2-carbaldehyde is a substituted aromatic heterocycle. The presence of the electronegative nitrogen atom, the bromine substituent, and the electron-withdrawing aldehyde group profoundly influences the electronic environment and, consequently, the spectral properties of the molecule.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | [3] |

| Molecular Weight | ~236.07 g/mol | [4] |

| Exact Mass | 234.96300 u | [3] |

| IUPAC Name | 8-bromoquinoline-2-carbaldehyde | |

| CAS Number | 904886-25-5 | [3] |

The initial structural hypothesis, including the numbering convention used throughout this guide, is presented below.

Figure 1: Molecular structure of 8-Bromoquinoline-2-carbaldehyde with atom numbering.

The Analytical Workflow: A Strategy for Unambiguous Elucidation

Figure 2: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Verdict on Identity

Expertise & Causality: Mass spectrometry provides the most direct evidence of molecular weight and elemental formula. For a halogenated compound like 8-bromoquinoline-2-carbaldehyde, MS is particularly powerful due to the distinct isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are nearly equal in abundance. Therefore, any bromine-containing fragment will appear as a pair of peaks (an "M/M+2" doublet) of almost equal intensity, separated by 2 m/z units. This provides an immediate and highly reliable validation point.

Expected Data & Interpretation:

-

Molecular Ion (M⁺·): A doublet of peaks will be observed at approximately m/z 235 (for C₁₀H₆⁷⁹BrNO) and m/z 237 (for C₁₀H₆⁸¹BrNO). The near 1:1 intensity ratio is a hallmark of a monobrominated compound.

-

High-Resolution Mass Spectrometry (HRMS): To move beyond integer mass, HRMS is employed. An ESI-TOF (Electrospray Ionization - Time of Flight) analysis would be expected to yield a mass for the [M+H]⁺ ion that matches the calculated exact mass (235.9709 for C₁₀H₇⁷⁹BrNO⁺) to within a few parts per million (ppm), confirming the elemental composition C₁₀H₆BrNO.[3]

-

Key Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) would reveal characteristic fragments. The most common cleavages for this structure are:

-

Loss of the aldehyde group (-CHO): [M - 29]⁺, resulting in a doublet at m/z 206/208. This is an example of alpha cleavage.[5]

-

Loss of the bromine atom (-Br): [M - 79/81]⁺, resulting in a single peak at m/z 156.

-

Loss of carbon monoxide (-CO): [M - 28]⁺, a common fragmentation for aldehydes, yielding a doublet at m/z 207/209.

-

| Ion/Fragment | Calculated m/z (for ⁷⁹Br) | Expected Observation | Rationale |

| [M]⁺· | 234.96 | Doublet at m/z 235/237 | Molecular ion with Br isotope pattern |

| [M-CHO]⁺ | 205.96 | Doublet at m/z 206/208 | Loss of aldehyde radical |

| [M-Br]⁺ | 156.05 | Singlet at m/z 156 | Loss of bromine radical |

| [M-CO]⁺· | 206.97 | Doublet at m/z 207/209 | Loss of neutral carbon monoxide |

Protocol 1: Sample Analysis via ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan mass spectrum from m/z 50 to 500.

-

Analysis: Identify the [M+H]⁺ ion doublet. Use the instrument software to calculate the elemental composition from the measured exact mass and compare it to the theoretical value for C₁₀H₇BrNO⁺.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 8-bromoquinoline-2-carbaldehyde, the most diagnostic signals are the sharp, strong carbonyl (C=O) stretch of the aldehyde and the pair of weak C-H stretches also associated with the aldehyde group. These signals provide definitive evidence for this key functional group.[6]

Expected Data & Interpretation: The IR spectrum serves as a molecular fingerprint. While the 400-1400 cm⁻¹ "fingerprint region" is complex, the functional group region (>1500 cm⁻¹) provides clear, interpretable peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Quinoline Ring) |

| ~2820 and ~2720 | Weak | C-H Stretch | Aldehyde (CHO) |

| ~1715-1690 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |

| 1600-1450 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring System |

| < 700 | Medium | C-Br Stretch | Carbon-Bromine Bond |

The presence of a strong absorption around 1700 cm⁻¹ is compelling evidence for a carbonyl group, and its conjunction with the two weak bands between 2700-2850 cm⁻¹ is uniquely characteristic of an aldehyde.[7]

Protocol 2: Sample Analysis via ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.[8]

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Run a background scan with the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Analysis: Process the resulting spectrum (baseline correction if necessary) and identify the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It reveals the chemical environment, number, and connectivity of atoms. For a complex aromatic system like 8-bromoquinoline-2-carbaldehyde, 1D NMR (¹H, ¹³C) establishes the inventory of protons and carbons, while 2D NMR experiments (like COSY and HMBC) are indispensable for assembling the final, unambiguous connectivity map.

¹H NMR: Mapping the Protons

Expected Data & Interpretation: The ¹H NMR spectrum will show signals for the six protons in the molecule. Their chemical shifts are dictated by the electronic effects of the ring nitrogen, the aldehyde, and the bromine atom.

-

Aldehyde Proton (H-aldehyde): This proton is highly deshielded by the adjacent carbonyl oxygen and will appear as a singlet far downfield, typically > 10.0 ppm .[9]

-

Aromatic Protons (H3-H7): These five protons will appear in the aromatic region (7.5-8.5 ppm). Their precise shifts and coupling (splitting) patterns are key to their assignment. The protons on the pyridine ring (H3, H4) are generally more deshielded than those on the benzene ring (H5, H6, H7) due to the electron-withdrawing effect of the nitrogen atom.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-aldehyde | 10.1-10.3 | s (singlet) | - | Deshielded by C=O |

| H4 | 8.3-8.5 | d (doublet) | J₃,₄ ≈ 8.5 | Adjacent to N, ortho to H3 |

| H3 | 8.0-8.2 | d (doublet) | J₃,₄ ≈ 8.5 | Ortho to H4 and C2-CHO |

| H5 | 7.9-8.1 | d (doublet) | J₅,₆ ≈ 8.0 | Peri to N, ortho to H6 |

| H7 | 7.8-8.0 | d (doublet) | J₆,₇ ≈ 7.5 | Ortho to Br and H6 |

| H6 | 7.5-7.7 | t (triplet) | J₅,₆≈8.0, J₆,₇≈7.5 | Coupled to both H5 and H7 |

¹³C NMR: The Carbon Skeleton

Expected Data & Interpretation: The molecule is expected to show 10 distinct signals in the ¹³C NMR spectrum, corresponding to its 10 unique carbon atoms.

-

Carbonyl Carbon (C-aldehyde): This will be the most downfield signal, typically > 190 ppm .[9]

-

Aromatic Carbons: The remaining nine carbons will appear between 115-155 ppm . The carbon attached to bromine (C8) will be shifted relative to its unsubstituted analogue, and its signal may be less intense.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-aldehyde | 192-195 | Aldehyde carbonyl carbon |

| C2 | 152-154 | Attached to N and CHO group |

| C4 | 136-138 | Pyridine ring carbon |

| C8a | 145-148 | Bridgehead carbon adjacent to N |

| C4a | 129-132 | Bridgehead carbon |

| C5, C6, C7 | 125-135 | Benzene ring carbons |

| C3 | 118-120 | Pyridine ring carbon |

| C8 | 120-125 | Attached to Bromine |

2D NMR: Confirming Connectivity

While 1D NMR provides a strong hypothesis, 2D NMR offers definitive proof.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It would confirm the H5-H6-H7 and H3-H4 spin systems.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

The aldehyde proton will show a correlation to C2 and C3 .

-

H3 will show correlations to C2 , C4 , and C4a .

-

H7 will show correlations to C5 and C8a .

-

Protocol 3: Sample Analysis via NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument for optimal resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D gCOSY (gradient-selected COSY) experiment.

-

Acquire a 2D gHMBC (gradient-selected HMBC) experiment.

-

-

Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals by integrating the information from the 1D and 2D spectra.

Conclusion: A Unified Structural Verdict

The structure of 8-bromoquinoline-2-carbaldehyde is unequivocally confirmed by the convergence of data from multiple spectroscopic techniques. Mass spectrometry validates the molecular formula C₁₀H₆BrNO through its accurate mass measurement and the characteristic M/M+2 isotopic pattern of bromine.[3] Infrared spectroscopy confirms the presence of the key aldehyde functional group via its distinct C=O and C-H stretching vibrations.[6] Finally, a complete set of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon skeleton, confirming the precise placement of the bromo and carbaldehyde substituents on the quinoline core. This multi-technique, self-validating approach represents the gold standard in chemical analysis, providing the high level of confidence required for advanced research and drug development applications.

References

-

Chemsrc. (n.d.). 8-bromoquinoline-2-carbaldehyde | CAS#:904886-25-5. Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). 8-bromo-7-fluoroquinoline-2-carbaldehyde (C10H5BrFNO). Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 26, 2026, from [Link]

-

Der Pharma Chemica. (2016). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved January 26, 2026, from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 26, 2026, from [Link]

-

Bentham Science. (2023). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved January 26, 2026, from [Link]

-

Novelty Journals. (2016). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 26, 2026, from [Link]

-

Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. Retrieved January 26, 2026, from [Link]

-

Supporting Information. (n.d.). Quinoline-2-carbaldehyde (2z). Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. 8-bromoquinoline-2-carbaldehyde | CAS#:904886-25-5 | Chemsrc [chemsrc.com]

- 4. biosynth.com [biosynth.com]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. rsc.org [rsc.org]

Synthesis of 8-Bromoquinoline-2-carbaldehyde from 2-bromoaniline

Executive Summary

This technical guide details the synthesis of 8-Bromoquinoline-2-carbaldehyde (CAS: 904886-25-5) starting from 2-bromoaniline .[1][2] This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of phosphodiesterase inhibitors, antimalarials, and transition-metal ligands where the 8-bromo substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

The selected route employs a robust two-stage sequence:

-

Doebner-Miller Cyclization : Construction of the quinoline core via acid-catalyzed condensation.[1]

-

Riley Oxidation : Selective oxidation of the activated C2-methyl group to the aldehyde using Selenium Dioxide (

).[2]

This pathway is preferred over direct formylation (e.g., Vilsmeier-Haack) due to the high regioselectivity dictated by the ortho-bromo substituent in the first step and the specific reactivity of the quinaldine methyl group in the second.[1]

Part 1: Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the C2-formyl group back to a methyl precursor, which is the classic "quinaldine" motif.[1] The quinoline ring is then disassembled at the N1-C2 and C4-C4a bonds, characteristic of the Skraup/Doebner-Miller disconnection.[1]

Figure 1: Retrosynthetic disconnection strategy.[1]

Part 2: Experimental Protocols

Stage 1: Synthesis of 8-Bromo-2-methylquinoline

Reaction Type: Doebner-Miller Cyclization

Mechanism: Acid-catalyzed conjugate addition of aniline to

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Bromoaniline | 1.0 | Substrate (Nucleophile) |

| Crotonaldehyde | 1.2 | C3-C4 Fragment Source |

| HCl (6M or Conc.) | Solvent | Catalyst & Solvent |

| 2-Bromonitrobenzene | 0.2 | Oxidant (Hydrogen acceptor) |

| Zinc Chloride ( | 1.0 | Lewis Acid Promoter |

Expert Insight: The Doebner-Miller reaction often yields a "polymer" side product.[1] The addition of 2-bromonitrobenzene as an oxidant is superior to using nitrobenzene or air because the reduction product (2-bromoaniline) is identical to the starting material, simplifying purification [1].[1]

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to viscosity), reflux condenser, and addition funnel.

-

Acidification: Charge the flask with 2-bromoaniline (50 mmol) and 6M HCl (50 mL). Heat to mild reflux (

). -

Addition: Mix crotonaldehyde (60 mmol) with 2-bromonitrobenzene (10 mmol). Add this mixture dropwise over 60 minutes.

-

Critical Control Point: The reaction is exothermic. Control addition rate to maintain gentle reflux without external heating if possible.

-

-

Cyclization: After addition, stir at reflux for 2–3 hours.

-

Lewis Acid Step: Add anhydrous

(50 mmol) and stir for an additional 30 minutes. This aids in completing the aromatization and complexing the product. -

Workup:

-

Purification: Recrystallize from Ethanol or 2-Propanol.

-

Expected Yield: 50–60%.

-

Appearance: Grey to light brown solid.[1]

-

Stage 2: Synthesis of 8-Bromoquinoline-2-carbaldehyde

Reaction Type: Riley Oxidation Mechanism: Selenium dioxide attacks the enol tautomer of the methyl group, followed by a [2,3]-sigmatropic rearrangement and elimination of selenium and water.[1][3][6]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 8-Bromo-2-methylquinoline | 1.0 | Substrate |

| Selenium Dioxide ( | 1.3–1.5 | Oxidant |

| 1,4-Dioxane | Solvent | Medium (bp |

| Water | 2–5% v/v | Promotes solubility/hydrolysis |

Protocol

-

Setup: Use a round-bottom flask with a reflux condenser. Ensure good ventilation (selenium compounds are toxic).[2][7]

-

Dissolution: Dissolve 8-bromo-2-methylquinoline (10 mmol) in 1,4-dioxane (20 mL). Add 0.5 mL of water (critical for the hydrolysis of the intermediate selenite ester).

-

Oxidation: Add

(13 mmol) in one portion. -

Reflux: Heat to reflux (

) for 4–6 hours. -

Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black Selenium metal. Wash the pad with DCM.

-

Workup:

-

Concentrate the filtrate to remove Dioxane.

-

Redissolve residue in DCM and wash with saturated

(to remove any traces of carboxylic acid formed by over-oxidation).

-

-

Purification: Purify via silica gel column chromatography (Eluent: 0–20% EtOAc in Hexanes).

Part 3: Process Workflow & Safety

Reaction Pathway Diagram

The following diagram illustrates the chemical logic and key intermediates.

Figure 2: Step-wise mechanistic flow from aniline precursor to final aldehyde.[1][2][4][6][7][8][9]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Polymerization of Crotonaldehyde | Add aldehyde very slowly to the refluxing acid. Ensure vigorous stirring. |

| Tar formation (Stage 1) | Overheating / Exotherm | Use an ice bath ready during addition.[2] Do not exceed |

| Over-oxidation (Stage 2) | Reaction time too long | Stop reaction immediately upon disappearance of SM.[2] Carboxylic acid forms if refluxed too long.[1] |

| Residual Selenium | Incomplete filtration | Use a double pad of Celite.[2] Wash the crude organic layer with sodium thiosulfate solution if necessary. |

References

-

Synthesis of 8-bromo-2-methylquinoline . PMC - National Institutes of Health.[1] Available at: [Link]

-

Riley Oxidation Mechanism . NRO Chemistry. Available at: [Link][1][2][6]

-

Selenium Dioxide Oxidation of Methyl Quinolines . Emporia State University Research.[1] Available at: [Link]

Sources

- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. adichemistry.com [adichemistry.com]

- 8. acgpubs.org [acgpubs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emerging Therapeutic Potential of 8-Bromoquinoline-2-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this privileged class of heterocyclic compounds, derivatives of 8-bromoquinoline-2-carbaldehyde are attracting significant interest as versatile precursors for novel drug candidates. The strategic placement of the bromine atom at the 8-position and the reactive carbaldehyde group at the 2-position provides a unique platform for synthetic diversification, leading to compounds with potent anticancer, antimicrobial, and other pharmacological properties. This technical guide synthesizes the current understanding of these derivatives, focusing on their design, biological evaluation, and mechanistic insights to support researchers and professionals in the field of drug development.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a fused bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in both natural products and synthetic drugs.[2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimalarial, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The anticancer properties of quinoline-based compounds are particularly notable, with mechanisms of action that include the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and disruption of cell migration.[2] Furthermore, these compounds can modulate the activity of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][3]

The 8-bromoquinoline-2-carbaldehyde moiety serves as a highly adaptable starting material. The aldehyde function at the C2 position is a prime site for the synthesis of Schiff bases and thiosemicarbazones, two classes of compounds renowned for their biological activities.[4][5] The bromine at the C8 position influences the electronic properties of the ring system and offers a potential site for further functionalization.

Key Biological Activities of 8-Bromoquinoline-2-carbaldehyde Derivatives

Potent Anticancer Activity

Derivatives of 8-bromoquinoline-2-carbaldehyde, particularly thiosemicarbazones, have demonstrated significant potential as anticancer agents.[6][7] Thiosemicarbazones are known for their ability to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells.[6]

Copper complexes of 8-hydroxyquinoline-2-carboxaldehyde–thiosemicarbazide, a closely related analogue, have been shown to inhibit the proliferation of prostate cancer cells.[8] While specific IC50 values for 8-bromoquinoline-2-carbaldehyde derivatives are emerging, the broader class of quinoline-based thiosemicarbazones exhibits potent cytotoxic efficacy, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[7][9] For instance, certain thiosemicarbazone analogs derived from quinolin-2-yl precursors have shown moderate anti-proliferative activity.[7]

Brominated 8-hydroxyquinolines have also displayed strong antiproliferative effects against a range of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[10]

Table 1: Representative Anticancer Activity of Quinoline Thiosemicarbazone Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

| Di-2-pyridyl derived thiosemicarbazones | HCT116 (colon cancer) | 0.008–0.04 µM | [7] |

| Quinolin-2-yl derived thiosemicarbazones | HCT116 (colon cancer) | Moderate Activity | [7] |

| 5,7-Dibromo-8-hydroxyquinolines | C6, HeLa, HT29 | 6.7–25.6 µg/mL | [10] |

| Copper-thiosemicarbazone complexes | Prostate cancer cells | Proliferation Inhibition | [8] |

Broad-Spectrum Antimicrobial Activity

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents.[4] Schiff base derivatives of 8-hydroxyquinoline-2-carboxaldehyde have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans.[4] The incorporation of the 8-bromo substituent is anticipated to modulate this activity, potentially leading to enhanced potency or an altered antimicrobial spectrum.

Mechanistic Insights into Biological Action

The diverse biological effects of 8-bromoquinoline-2-carbaldehyde derivatives can be attributed to multiple mechanisms of action.

Inhibition of Topoisomerases

A primary mechanism of anticancer activity for many quinoline derivatives is the inhibition of DNA topoisomerases.[11][12] These essential enzymes regulate DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[11] Specifically, 5,7-dibromo-8-hydroxyquinoline has been identified as an inhibitor of human DNA topoisomerase I.[11]

The proposed mechanism involves the intercalation of the planar quinoline ring system between DNA base pairs and specific interactions with the enzyme, preventing the religation of the DNA strand.

Caption: Inhibition of Topoisomerase I by 8-Bromoquinoline Derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond topoisomerase inhibition, these derivatives can induce apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[6][13] The chelation of intracellular iron by thiosemicarbazone derivatives is a key step in this process, leading to oxidative stress that cancer cells are often more susceptible to.[6] Furthermore, these compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[2]

Key Experimental Protocols

To facilitate the investigation of 8-bromoquinoline-2-carbaldehyde derivatives, this section provides standardized, self-validating protocols for assessing their primary biological activities.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process driven by mitochondrial dehydrogenases.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Causality: Optimal seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare a stock solution of the 8-bromoquinoline-2-carbaldehyde derivative in DMSO.

-

Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

-

Controls (Self-Validation):

-

Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Untreated Control: Wells with cells in culture medium only (represents 100% viability).

-

Positive Control: Wells treated with a known cytotoxic drug (e.g., doxorubicin).

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time should be optimized based on the cell line's doubling time.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14][17]

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

From a pure overnight culture of the test bacterium on an appropriate agar plate, pick 3-4 colonies.[18]

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done using a nephelometer for accuracy.[18]

-

Dilute this standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the 8-bromoquinoline-2-carbaldehyde derivative in the broth.

-

Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.

-

-

Inoculation and Controls:

-

Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Controls (Self-Validation):

-

Growth Control (Well 11): Contains inoculum but no compound. This well should show turbidity.

-

Sterility Control (Well 12): Contains broth only (no inoculum, no compound). This well should remain clear.

-

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.[20]

-

-

Reading and Interpretation:

Conclusion and Future Directions

Derivatives of 8-bromoquinoline-2-carbaldehyde represent a promising and versatile chemical scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer and antimicrobial applications, coupled with their accessibility for synthetic modification, makes them a focal point for further research. Future investigations should concentrate on synthesizing a broader library of derivatives, particularly thiosemicarbazones and Schiff bases, to establish robust structure-activity relationships. Elucidating their precise molecular targets and exploring their efficacy in in vivo models will be critical steps in translating their therapeutic potential into clinical applications. The methodologies outlined in this guide provide a solid framework for the rigorous and systematic evaluation of these exciting compounds.

References

-

ResearchGate. (n.d.). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety | Request PDF. Retrieved from [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 173, 207-223. Available from: [Link]

-

Lovejoy, D. B., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS One, 9(10), e110291. Available from: [Link]

-

ResearchGate. (n.d.). Preparation, characterization and biological activity of Schiff base compounds derived from 8-hydroxyquinoline-2-carboxaldehyde and Jeffamines ED (R) | Request PDF. Retrieved from [Link]

-

Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 2005. Available from: [Link]

-

Cakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401035. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

-

Sahoo, S., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e36319. Available from: [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

ZOUBI, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3), 73-95. Available from: [Link]

-

de Oliveira, R. B., et al. (2021). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Pharmaceuticals, 14(11), 1142. Available from: [Link]

-

Zhou, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Xie, F., & Peng, F. (2017). Anti-Prostate Cancer Activity of 8-Hydroxyquinoline-2-Carboxaldehyde–Thiosemicarbazide Copper Complexes by Fluorescent Microscopic Imaging. Journal of Fluorescence, 27(6), 2133-2138. Available from: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7129. Available from: [Link]

-

Al-Awady, M. J., et al. (2023). Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. Molecules, 28(18), 6586. Available from: [Link]

-

Afzal, O., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Available from: [Link]

-

CORE. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Topoisomerase Assays - PMC. Retrieved from [Link]

-

Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases containing Quinoline Derivatives for Antioxidant and Anti-Inflammatory Activities. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Zhou, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

-

YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

-

Karlsruhe Institute of Technology. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Prostate Cancer Activity of 8-Hydroxyquinoline-2-Carboxaldehyde–Thiosemicarbazide Copper Complexes by Fluorescent Microscopic Imaging (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. atcc.org [atcc.org]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. microbeonline.com [microbeonline.com]

- 20. ibg.kit.edu [ibg.kit.edu]

Methodological & Application

Application Note: Strategic Synthesis of 8-Bromoquinoline-2-carbaldehyde

Executive Summary

8-Bromoquinoline-2-carbaldehyde (CAS 904886-25-5) is a high-value heterocyclic building block utilized in the development of phosphorescent OLED materials, Schiff-base ligands for transition metal catalysis, and pharmaceutical intermediates.[1] Its dual functionality—the electrophilic aldehyde at C2 and the labile bromide at C8—allows for orthogonal functionalization (e.g., reductive amination at C2 followed by Suzuki-Miyaura coupling at C8).[1]

This guide details the most robust synthetic pathway: the construction of the quinoline core via a modified Doebner-Miller synthesis, followed by the regioselective oxidation of the C2-methyl group using Selenium Dioxide (

Retrosynthetic Analysis

The strategic disconnection relies on the availability of 2-bromoaniline.[2] The C2-aldehyde is best installed via the oxidation of a C2-methyl precursor, as direct formylation of 8-bromoquinoline is often regiochemically promiscuous.

Figure 1: Retrosynthetic logic prioritizing the stable 2-methylquinoline intermediate.

Experimental Protocols

Phase 1: Synthesis of 8-Bromo-2-methylquinoline

Reaction Type: Modified Doebner-Miller Cyclization

Rationale: The classic Doebner-Miller reaction often yields polymeric "tars." This protocol utilizes a biphasic acid/oxidant system with Zinc Chloride (

Materials:

-

Crotonaldehyde (1.2 equiv)[1]

-

Hydrochloric acid (6 M)

-

2-Bromonitrobenzene (0.2 equiv, oxidant) or mild airflow[1]

-

Zinc Chloride (

, anhydrous)[3]

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to viscosity), dissolve 2-bromoaniline (50 mmol) in 6 M HCl (50 mL). Add boric acid (3.0 g) as a proton transfer agent.

-

Addition: Heat the solution to reflux (

). Slowly add a mixture of crotonaldehyde (60 mmol) and 2-bromonitrobenzene (10 mmol) dropwise over 1 hour. Crucial: Slow addition prevents polymerization of the aldehyde. -

Cyclization: Continue reflux for 2.5 hours. The solution will darken significantly.

-

Complexation: Add anhydrous

(50 mmol) and stir vigorously for 30 minutes. This aids in isolating the product as a zinc complex if precipitation occurs, or simply drives the reaction to completion. -

Workup: Cool the reaction to

. Basify the mixture to pH 8–9 using concentrated aqueous ammonia ( -

Extraction: Extract the aqueous slurry with Dichloromethane (DCM,

mL).[1][2] -

Purification: Dry organic layers over

and concentrate. Purify the crude brown solid via flash column chromatography (Hexanes/EtOAc 9:1) or recrystallization from ethanol.-

Expected Yield: 50–60%[1]

-

Appearance: Grey to light brown solid.

-

Phase 2: Oxidation to 8-Bromoquinoline-2-carbaldehyde

Reaction Type: Riley Oxidation (

Materials:

-

8-Bromo-2-methylquinoline (from Phase 1)

-

Selenium Dioxide (

, 1.5 equiv)[1] -

1,4-Dioxane (Reagent Grade)

-

Water (5% v/v in Dioxane)[4]

Protocol:

-

Dissolution: Dissolve 8-bromo-2-methylquinoline (10 mmol, ~2.22 g) in 1,4-dioxane (50 mL) containing water (2.5 mL).

-

Oxidation: Add

(15 mmol, 1.66 g) in a single portion. -

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Monitor by TLC (System: Hexanes/EtOAc 3:1).-

Checkpoint: The reaction typically requires 4–12 hours. The formation of black Selenium metal (

) indicates reaction progress.

-

-

Filtration: Once starting material is consumed, cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated Selenium metal. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate to remove dioxane. Redissolve the residue in EtOAc (50 mL) and wash with saturated

(to remove traces of selenous acid) and brine. -

Purification: The crude product is often pure enough for use. If necessary, purify via column chromatography (Silica, 0-20% EtOAc in Hexanes).

Analytical Characterization (Expected Data)

| Technique | Parameter | Diagnostic Signal |

| 1H NMR | Aldehyde Proton (-CHO) | Singlet, |

| 1H NMR | C3-H Proton | Doublet, |

| 13C NMR | Carbonyl Carbon | Signal at |

| MS (ESI) | Molecular Ion | m/z 236/238 (1:1 ratio characteristic of |

Troubleshooting & Scientific Nuance

Why over Radical Bromination?

While radical bromination (NBS/AIBN) followed by hydrolysis is a valid route, it introduces two steps and often results in a mixture of mono-, di-, and tri-brominated methyl species, requiring difficult separation.[1]

Handling "Doebner-Miller Tars"

The polymerization of crotonaldehyde is the primary failure mode in Phase 1.

-

Solution: Ensure the temperature is at reflux before beginning the dropwise addition of the aldehyde.

-

Alternative: If the yield is consistently low (<30%), switch to the Friedländer Synthesis using 2-amino-3-bromobenzaldehyde and acetaldehyde, though 2-amino-3-bromobenzaldehyde is significantly more expensive.[1]

Selenium Safety

Selenium compounds are toxic and can be absorbed through the skin.

-

Waste: All filter cakes (Celite + Se metal) must be segregated into hazardous waste containers labeled "Selenium Waste."[1]

-

Odor: Organoselenium byproducts have a foul odor; perform all workups in a high-efficiency fume hood.

Process Workflow Diagram

Figure 2: Step-by-step process flow from raw materials to purified aldehyde.

References

-

ChemicalBook. 8-Bromoquinoline Synthesis and Properties. (Accessed 2026).[7] Link

-

National Institutes of Health (PMC). 8-Bromo-2-methylquinoline: Crystal structure and synthesis. (2009).[3] Link

-

BenchChem. Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde. (Protocol regarding aldehyde handling). Link

-

Scite.ai. The Use of Selenium Dioxide in the Preparation of Quinoline Aldehydes. (Contextual verification of SeO2 methodology). Link[1]

-

ChemSrc. 8-Bromoquinoline-2-carbaldehyde MSDS and Properties.Link[1]

Sources

- 1. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. 8-bromoquinoline-2-carbaldehyde | CAS#:904886-25-5 | Chemsrc [chemsrc.com]

- 7. acgpubs.org [acgpubs.org]

Palladium-catalyzed reactions using 8-Bromoquinoline-2-carbaldehyde

Content Type: Application Note & Protocol Guide Subject: Palladium-Catalyzed Cross-Coupling and Cascade Reactions Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Analysis

8-Bromoquinoline-2-carbaldehyde represents a high-value "bifunctional linchpin" in heterocyclic synthesis. Its utility stems from the orthogonal reactivity of its two functional handles:

-

C8-Bromide: A pseudo-aromatic halide positioned peri to the quinoline nitrogen. This position is electronically activated for oxidative addition but sterically demanding, requiring specific ligand choices in Palladium (Pd) catalysis.

-

C2-Aldehyde: A highly reactive electrophile capable of condensation reactions (Schiff base formation) or serving as a directing group for C-H activation.

This guide provides validated protocols for selectively functionalizing the C8 position via Pd-catalysis while preserving the C2-aldehyde, and advanced strategies for utilizing both groups in cascade cyclizations.

Reactivity Profile & Chemoselectivity

-

The Challenge: The primary risk in Pd-catalyzed reactions of this substrate is the competitive side-reaction of the aldehyde (e.g., oxidation, decarbonylation) or catalyst poisoning by the quinoline nitrogen.

-

The Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitates oxidative addition at the crowded C8 position and prevents catalyst deactivation.

Application Workflow

Figure 1: Chemoselective diversion pathways for 8-bromoquinoline-2-carbaldehyde. Pathway A and B preserve the aldehyde; Pathway C consumes it.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl motifs at C8 without affecting the C2-aldehyde.

Rationale

The C8 position is sterically hindered by the peri-nitrogen lone pair. Standard ligands (like PPh3) often result in sluggish turnover. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice here; its bulk promotes reductive elimination, while its electron-rich nature accelerates oxidative addition into the C8-Br bond.

Materials

-

Substrate: 8-Bromoquinoline-2-carbaldehyde (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Ligand: SPhos (4–10 mol%) or XPhos

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology

-

Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of solvent and stir for 5 mins to form the active catalytic species (solution turns yellow/orange).

-

Loading: Add the 8-bromoquinoline-2-carbaldehyde, boronic acid, and inorganic base to the vial.

-

Degassing: Seal the vial and purge with Argon for 5 minutes (or 3 freeze-pump-thaw cycles). Oxygen exclusion is critical to prevent aldehyde oxidation.

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by TLC/LC-MS.

-

Note: The aldehyde group typically remains intact. If reduction to alcohol is observed, switch solvent to anhydrous Toluene and use anhydrous K₃PO₄.

-

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Solvent Effects

| Solvent System | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|

| Toluene/H₂O (10:1) | 100 | 88-95 | Optimal. Clean conversion. |

| DMF | 100 | 65 | Significant aldehyde oxidation observed. |

| THF/H₂O | 65 | 40 | Incomplete conversion (too cool). |

Protocol B: Sonogashira Cross-Coupling

Objective: Installation of alkynyl handles for further "Click" chemistry or cyclization.

Rationale

Quinoline nitrogens can coordinate to Copper (Cu), potentially stalling the catalytic cycle. A slightly higher CuI loading or the use of a bidentate ligand may be required compared to standard benzene systems.

Methodology

-

Charge: Add 8-bromoquinoline-2-carbaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5–10 mol%) to a dried Schlenk tube.

-

Solvent: Add anhydrous THF or DMF (0.2 M concentration).

-

Base/Reagent: Add Et₃N (3.0 equiv) followed by the terminal alkyne (1.2 equiv).

-

Conditions: Stir at 60 °C under Argon.

-

Warning: Avoid temperatures >80 °C to prevent polymerization of the aldehyde or alkyne.

-

-

Work-up: Standard aqueous extraction. Wash with NH₄Cl (aq) to remove Copper species.

Protocol C: Advanced Cascade (Imine-Directed)

Objective: Synthesis of fused polycyclic heteroaromatics (e.g., pyrroloquinolines) using the aldehyde as a tether.

Mechanism

This protocol exploits the C2-aldehyde to form a Schiff base (imine) with an amine. The resulting nitrogen atom can then coordinate to Palladium, directing the oxidative addition at C8 or facilitating a subsequent intramolecular cyclization.

Figure 2: Mechanistic logic for the one-pot cascade synthesis.

Methodology (One-Pot)

-

Imine Formation: Dissolve 8-bromoquinoline-2-carbaldehyde (1.0 equiv) and a primary amine (e.g., benzylamine, 1.1 equiv) in Toluene. Add 4Å molecular sieves. Stir at RT for 2 hours until imine formation is complete (monitor by disappearance of aldehyde spot on TLC).

-

Catalyst Addition: Without isolation, add Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (2.0 equiv).

-

Coupling Partner: Add the second coupling partner (e.g., an aryl bromide if performing a secondary coupling, or simply heat if performing intramolecular C-H activation on the amine pendant).

-

Reaction: Heat to 110 °C for 16 hours.

-

Result: Formation of a fused tricyclic system (e.g., imidazo[1,5-a]quinoline derivatives).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by Quinoline N | Switch to Pd(dppf)Cl₂ or use higher catalyst loading (up to 10%). |

| Aldehyde Oxidation | O₂ leakage or wet DMF | Strictly degas solvents; switch to Toluene/Dioxane. |

| Debromination | Hydride source present | Avoid alcoholic solvents (EtOH, iPrOH) if β-hydride elimination is suspected. |

| Black Precipitate | Pd aggregation (Pd black) | Add additional ligand (PPh₃) or use a precatalyst like Pd(dba)₂. |

References

-

BenchChem. (2025).[1][2] Suzuki-Miyaura Coupling of 8-Bromoquinoline Derivatives.[3] Retrieved from 3

-

Smolecule. (n.d.). Reaction of 8-bromoquinoline-2-carbaldehyde with benzylamine.[4] Retrieved from 4

-

National Institutes of Health (NIH). (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation.[5] J Org Chem. Retrieved from 5

-

ResearchGate. (2011).[6] Synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde and Suzuki functionalization. Retrieved from 7[7]

-

MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones (Heck/Cyclization).[8] Retrieved from 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 8-Bromo-2,6-dichloroquinoline [smolecule.com]

- 5. Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Synthesis of novel heterocyclic compounds from 8-Bromoquinoline-2-carbaldehyde

Application Note: Strategic Functionalization of 8-Bromoquinoline-2-carbaldehyde

Executive Summary

8-Bromoquinoline-2-carbaldehyde (1 ) represents a "privileged scaffold" in medicinal chemistry due to its dual-reactivity profile. It possesses an electrophilic aldehyde handle at C2 (ideal for condensation and multicomponent reactions) and a sterically sensitive yet reactive bromine handle at C8 (suitable for palladium-catalyzed cross-coupling).

This Application Note details the protocols for synthesizing novel bis-heterocyclic libraries starting from this core. We focus on two orthogonal pathways:

-

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent coupling to fuse an imidazo[1,2-a]pyridine moiety, creating a high-value kinase inhibitor pharmacophore.

-

Suzuki-Miyaura Cross-Coupling: A method to diversify the C8 position, restoring lipophilicity and exploring chemical space perpendicular to the quinoline plane.

Strategic Analysis & Reaction Logic

The synthesis of complex heterocycles from 1 requires a specific order of operations to maximize yield and minimize side reactions.

-

Chemo-selectivity: The C2-aldehyde is more reactive than the C8-bromide. Therefore, constructing the heterocyclic ring at C2 first (via GBB) is preferred. The resulting fused system is generally stable enough to withstand the basic conditions of subsequent Suzuki coupling.

-

Steric Considerations: The C8-bromo substituent is in the peri position relative to the quinoline nitrogen. This creates steric bulk that can hinder coordination to metal catalysts. High-activity catalysts (e.g., S-Phos or X-Phos based Pd systems) are recommended over standard Pd(PPh₃)₄.

-

Precursor Purity: The synthesis of the starting material (1 ) via Selenium Dioxide (SeO₂) oxidation of 8-bromo-2-methylquinoline is prone to over-oxidation to the carboxylic acid. Strict control of water content in the solvent system is required.

Visual Workflow: Divergent Synthesis Strategy

Figure 1: Strategic workflow. The solid bold path represents the recommended sequence: Aldehyde synthesis → Heterocycle formation (GBB) → C8 Diversification.

Preparation of Starting Material (Pre-Step)

Before initiating library synthesis, the aldehyde 1 must be generated. Commercial sources often contain the corresponding acid impurity.

Reaction: SeO₂ Oxidation of 8-bromo-2-methylquinoline.

| Reagent | Equiv.[1][2][3] | Role |

| 8-Bromo-2-methylquinoline | 1.0 | Substrate |

| Selenium Dioxide (SeO₂) | 1.2 | Oxidant |

| 1,4-Dioxane | Solvent | Medium (Solubilizes SeO₂) |

| Water | 5% v/v | Promotes aldehyde selectivity |

Protocol:

-

Dissolve 8-bromo-2-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

-

Add SeO₂ (12 mmol) and water (2.5 mL). Note: Anhydrous conditions favor further oxidation to the acid; wet dioxane stops the reaction at the aldehyde stage.

-

Reflux at 100°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Critical Workup: Filter the hot solution through a Celite pad to remove precipitated black selenium metal.

-

Concentrate the filtrate. Recrystallize from EtOH to yield 1 as light yellow needles.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction (MCR) is the most efficient method to convert the aldehyde into a fused imidazo[1,2-a]pyridine system. This creates a "bis-heterocycle" (Quinoline + Imidazopyridine), a structural motif seen in potent anti-infectives.

Mechanism: The reaction involves the initial formation of a Schiff base between the aldehyde and 2-aminopyridine, followed by a [4+1] cycloaddition with the isocyanide.

Reagents & Stoichiometry:

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] |

| Aldehyde | 8-Bromoquinoline-2-carbaldehyde (1 ) | 1.0 |

| Amine | 2-Aminopyridine | 1.0 |

| Isocyanide | tert-Butyl Isocyanide | 1.1 |

| Catalyst | Scandium Triflate Sc(OTf)₃ | 0.05 (5 mol%) |

| Solvent | Methanol (MeOH) | 0.2 M |

Step-by-Step Methodology:

-

Schiff Base Formation: In a 10 mL microwave vial (or round bottom flask), dissolve 1 (1.0 mmol, 236 mg) and 2-aminopyridine (1.0 mmol, 94 mg) in MeOH (5 mL).

-

Catalyst Addition: Add Sc(OTf)₃ (25 mg). Stir at room temperature for 10 minutes to pre-form the imine intermediate (often visible as a color change to deep yellow/orange).

-

Isocyanide Addition: Add tert-butyl isocyanide (1.1 mmol, 124 µL) via syringe.

-

Reaction:

-

Method A (Microwave - Recommended): Seal and heat at 100°C for 20 minutes.

-

Method B (Thermal): Reflux at 65°C for 12 hours.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.[8]

-